Home > Products > Screening Compounds P29138 > N,N'-bis(3,5-dichlorophenyl)isophthalamide
N,N'-bis(3,5-dichlorophenyl)isophthalamide -

N,N'-bis(3,5-dichlorophenyl)isophthalamide

Catalog Number: EVT-3981426
CAS Number:
Molecular Formula: C20H12Cl4N2O2
Molecular Weight: 454.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N,N′-Bis(3,5-dichlorophenyl)isophthalamide is a symmetrical bisaryl amide compound. It is characterized by a central benzene ring substituted with two amide groups at the 1 and 3 positions (hence "isophthalamide"). Each amide nitrogen is further bonded to a 3,5-dichlorophenyl group. This compound is primarily studied for its structural properties and potential applications in materials science due to its symmetrical nature and potential for intermolecular interactions. []

Synthesis Analysis

N,N′-Bis(3,5-dichlorophenyl)isophthalamide is synthesized through a condensation reaction between isophthaloyl chloride and 3,5-dichloroaniline. [] The reaction typically involves:

Molecular Structure Analysis

Key structural features of N,N′-Bis(3,5-dichlorophenyl)isophthalamide elucidated through X-ray crystallography include: []

Applications

Based on the provided papers, the primary application of N,N′-Bis(3,5-dichlorophenyl)isophthalamide is as a subject for structural studies. Its symmetrical structure and potential for intermolecular interactions make it interesting for investigating crystal packing and intermolecular forces. [] No other specific applications in fields like materials science, catalysis, or biology are explicitly mentioned.

N,N′-Bis(3,5-dichloro-2,4,6-trinitrophenyl)-3,4-diaminofurazan (BCNDAF)

  • Compound Description: BCNDAF is a novel explosive synthesized from N,N′-bis(3,5-dichlorophenyl)-3,4-diaminofurazan through nitration with nitric acid [].

N,N′-Bis(3,5-dichlorophenyl)-3,4-diaminofurazan

  • Compound Description: This compound serves as a precursor in the synthesis of the explosive BCNDAF []. It is prepared from N,N′-bis(3,5-dichlorophenyl)diaminoglyoxime by dehydration [].

N,N′-Bis(3,5-dichlorophenyl)diaminoglyoxime

  • Compound Description: This compound is an intermediate in the synthesis of N,N′-bis(3,5-dichlorophenyl)-3,4-diaminofurazan []. It is synthesized from dichloroglyoxime and 3,5-chloroaniline [].

N,N′-Bis(3,5-dichlorophenyl)formamidine

  • Compound Description: The crystal structure of this compound has been reported. []

1,3-bis(acetamido)-N,N'-bis[3,5-bis(2,3-dihydroxypropylaminocarbonyl)-2,4,6-triiodophenyl]-2-hydroxypropane (Iodixanol)

  • Compound Description: Iodixanol is a compound whose synthesis is improved by using a solvent mixture of 1-methoxy-2-propanol and either water or methanol []. A key intermediate in this synthesis is 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide [].

N,N'-bis(3,5-dichlorophenyl)urea (SR4)

  • Compound Description: SR4 is an experimental anticancer agent that functions as a mitochondrial uncoupler, inducing apoptotic cell death in cancer cells by disrupting mitochondrial oxidative phosphorylation []. It is noted to lack the typical acidic functional group found in most protein-independent uncouplers [].

Bisaryl ureas

  • Compound Description: A library of substituted bisaryl ureas was developed based on the structure of SR4 for structure-activity relationship studies and cell testing []. These compounds were designed to enhance electrogenic proton transport via the fatty acid-activated mechanism, aiming to depolarize mitochondria and reduce cancer cell viability [].

Ru2(D(3,5-Cl2Ph)F)3(DMBA-I)Cl (3)

  • Compound Description: Compound 3 is a diruthenium compound synthesized by reacting Ru2(D(3,5-Cl2Ph)F)(4-n)(OAc)nCl (where n = 1) with DMBA-I (N,N'-dimethyl-4-iodobenzamidinate) [].

Ru2(D(3,5-Cl2Ph)F)2(DMBA-I)2Cl (4)

  • Compound Description: Compound 4 is a diruthenium compound synthesized by reacting Ru2(D(3,5-Cl2Ph)F)(4-n)(OAc)nCl (where n = 2) with DMBA-I (N,N'-dimethyl-4-iodobenzamidinate) [].
  • Relevance: Like compound 3, compound 4 also contains the D(3,5-Cl2Ph)F ligand, which is N,N'-bis(3,5-dichlorophenyl)formamidinate []. This shared ligand, with its N,N'-bis(3,5-dichlorophenyl) group, establishes a structural link with N,N'-bis(3,5-dichlorophenyl)isophthalamide.

cis-Ru2(D(3,5-Cl2Ph)F)2(DMBA-I)(OAc)Cl (5)

  • Compound Description: Compound 5 is a unique diruthenium compound containing three different bidentate bridging ligands. It is prepared by reacting compound 2 (Ru2(D(3,5-Cl2Ph)F)(4-n)(OAc)nCl, where n = 2) with one equivalent of HDMBA-I [].
  • Relevance: Similar to compounds 3 and 4, this compound also incorporates the D(3,5-Cl2Ph)F ligand (N,N'-bis(3,5-dichlorophenyl)formamidinate) []. This shared ligand, containing the N,N'-bis(3,5-dichlorophenyl) structural feature, underscores its connection to N,N'-bis(3,5-dichlorophenyl)isophthalamide.

Ru2(D(3,5-Cl2Ph)F)3(DMBA-C≡CSiMe3)Cl (6)

  • Compound Description: Compound 6 is synthesized from compound 3 through a Sonogashira coupling reaction with (trimethylsilyl)acetylene [].
  • Relevance: This compound, like compounds 3, 4, and 5, contains the D(3,5-Cl2Ph)F ligand (N,N'-bis(3,5-dichlorophenyl)formamidinate) []. The presence of this ligand, with its N,N'-bis(3,5-dichlorophenyl) group, signifies a structural relationship with N,N'-bis(3,5-dichlorophenyl)isophthalamide.

Ru2(D(3,5-Cl2Ph)F)3(DMBA-C≡CSiMe3)(C≡CPh)2 (7)

  • Compound Description: Compound 7 is a bis(phenylacetylide) compound prepared from compound 6 [].
  • Relevance: Like the preceding diruthenium compounds (3, 4, 5, and 6), compound 7 possesses the D(3,5-Cl2Ph)F ligand (N,N'-bis(3,5-dichlorophenyl)formamidinate) []. This shared ligand, featuring the N,N'-bis(3,5-dichlorophenyl) structural element, highlights its connection to N,N'-bis(3,5-dichlorophenyl)isophthalamide.

Ru2(D(3,5-Cl2Ph)F)2(DMBA-C≡CSiMe3)2Cl (8)

  • Compound Description: Compound 8 is synthesized from compound 4 via a Sonogashira coupling reaction with (trimethylsilyl)acetylene [].
  • Relevance: Similar to compounds 3, 4, 5, 6, and 7, compound 8 also incorporates the D(3,5-Cl2Ph)F ligand (N,N'-bis(3,5-dichlorophenyl)formamidinate) []. The presence of this ligand, containing the N,N'-bis(3,5-dichlorophenyl) structural feature, indicates a structural link to N,N'-bis(3,5-dichlorophenyl)isophthalamide.

Ru2(D(3,5-Cl2Ph)F)2(DMBA-C≡CSiMe3)2(C≡CPh)2 (9)

  • Compound Description: Compound 9 is a bis(phenylacetylide) compound prepared from compound 8 [].
  • Relevance: Like compounds 3, 4, 5, 6, 7, and 8, this compound also contains the D(3,5-Cl2Ph)F ligand (N,N'-bis(3,5-dichlorophenyl)formamidinate) []. This shared ligand, with its N,N'-bis(3,5-dichlorophenyl) group, demonstrates its structural relationship with N,N'-bis(3,5-dichlorophenyl)isophthalamide.

Bis‐imidazolidineiminothiones

  • Compound Description: These are a series of novel symmetrical and non-symmetrical compounds with various substituents at N-(1) and different linkers between the N-(3) atoms []. They were investigated for cytotoxicity, antimicrobial activity, and antiviral properties [].
  • Relevance: Though not directly containing the N,N′-bis(3,5-dichlorophenyl) moiety, one specific analogue within this series, bearing 3,5-dichlorophenyl substituents at N-(1), was synthesized and studied []. This highlights the relevance of the 3,5-dichlorophenyl group in designing bioactive compounds and its presence in the target compound, N,N'-bis(3,5-dichlorophenyl)isophthalamide.

Properties

Product Name

N,N'-bis(3,5-dichlorophenyl)isophthalamide

IUPAC Name

1-N,3-N-bis(3,5-dichlorophenyl)benzene-1,3-dicarboxamide

Molecular Formula

C20H12Cl4N2O2

Molecular Weight

454.1 g/mol

InChI

InChI=1S/C20H12Cl4N2O2/c21-13-5-14(22)8-17(7-13)25-19(27)11-2-1-3-12(4-11)20(28)26-18-9-15(23)6-16(24)10-18/h1-10H,(H,25,27)(H,26,28)

InChI Key

UPBFUDCJFNEIGP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC(=CC(=C3)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.